molecular formula C11H10N2O3 B1275765 Methyl 4-[(cyanoacetyl)amino]benzoate CAS No. 107233-58-9

Methyl 4-[(cyanoacetyl)amino]benzoate

Cat. No.: B1275765
CAS No.: 107233-58-9
M. Wt: 218.21 g/mol
InChI Key: LFWDCPQCWQRTQW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-[(cyanoacetyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with cyanoacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 4-[(cyanoacetyl)amino]benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[(cyanoacetyl)amino]benzoate is widely used in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research involving this compound includes studies on its potential therapeutic applications.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(cyanoacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 4-[(cyanoacetyl)amino]benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

methyl 4-[(2-cyanoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWDCPQCWQRTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399972
Record name methyl 4-[(cyanoacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107233-58-9
Record name methyl 4-[(cyanoacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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